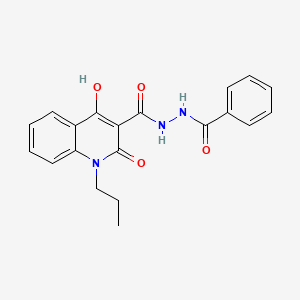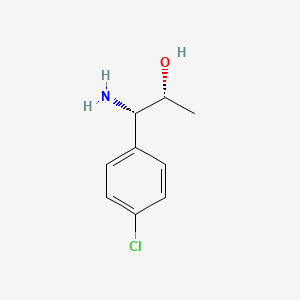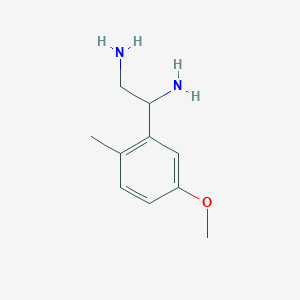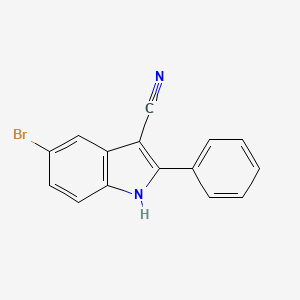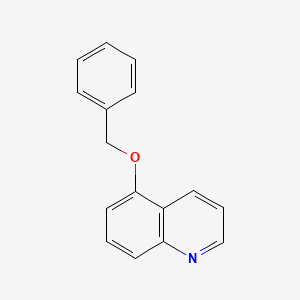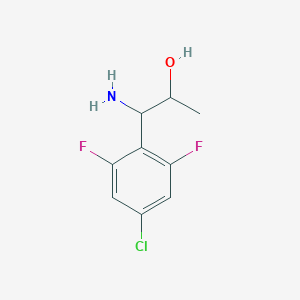
1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chemical compound with the molecular formula C(9)H({10})ClF(_2)NO and a molecular weight of 221.63 g/mol This compound is characterized by the presence of an amino group, a chlorinated and difluorinated phenyl ring, and a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2,6-difluoroaniline.
Reaction with Epoxide: The aniline derivative undergoes a reaction with an epoxide, such as propylene oxide, under basic conditions to introduce the secondary alcohol group.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the alcohol.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorinated and difluorinated phenyl ring, although this is less common.
Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Hydrogen gas (H(_2)) with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorinated and difluorinated phenyl ring can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the difluoro groups, which may affect its reactivity and interactions.
1-Amino-1-(2,6-difluorophenyl)propan-2-OL: Lacks the chlorine atom, which can alter its chemical properties.
1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL: Contains a bromine atom instead of chlorine, potentially changing its reactivity.
Uniqueness: 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is unique due to the combination of chlorine and difluorine substituents on the phenyl ring, which can significantly influence its chemical behavior and interactions compared to similar compounds.
Properties
Molecular Formula |
C9H10ClF2NO |
|---|---|
Molecular Weight |
221.63 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3 |
InChI Key |
FPVDHTWYRHBKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1F)Cl)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)

![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)
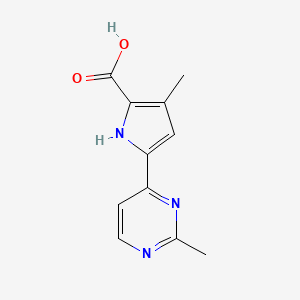
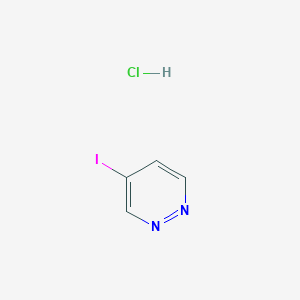
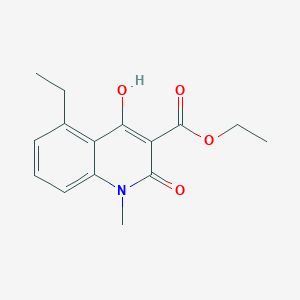
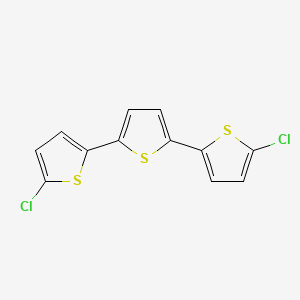

![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)
